molecular formula C16H16N2O3 B14334508 N-(4-Aminobenzoyl)phenylalanine CAS No. 101399-39-7

N-(4-Aminobenzoyl)phenylalanine

Cat. No.: B14334508
CAS No.: 101399-39-7
M. Wt: 284.31 g/mol
InChI Key: RZHDOMOYHYFIEJ-UHFFFAOYSA-N
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Description

N-(4-Aminobenzoyl)phenylalanine: is an organic compound that combines the structural features of both phenylalanine and 4-aminobenzoic acid Phenylalanine is an essential amino acid, while 4-aminobenzoic acid is a component of folic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzoyl)phenylalanine typically involves the coupling of 4-aminobenzoic acid with phenylalanine. One common method is to use a coupling reagent such as propylphosphonic anhydride (T3P) to facilitate the reaction between 4-aminobenzoic acid and phenylalanine . The reaction is usually carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminobenzoyl)phenylalanine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Aminobenzoyl)phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Aminobenzoyl)phenylalanine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into enzyme active sites, mimicking the natural substrate and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Uniqueness: N-(4-Aminobenzoyl)phenylalanine is unique due to its combination of the structural features of both phenylalanine and 4-aminobenzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Properties

CAS No.

101399-39-7

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[(4-aminobenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H16N2O3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)(H,20,21)

InChI Key

RZHDOMOYHYFIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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